(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentadiene ring . The compound you mentioned seems to be a derivative of fluorene with a carboxylic acid and a hydroxyimino group attached.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit the planar structure characteristic of fluorene and its derivatives, with the carboxylic acid and hydroxyimino groups introducing additional polarity .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The presence of the hydroxyimino group could also influence its reactivity .Physical and Chemical Properties Analysis
Carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to similar sized hydrocarbons . The physical and chemical properties of this compound would also be influenced by the hydroxyimino group and the aromatic fluorene backbone .Scientific Research Applications
Photomechanical Materials
Fluorinated derivatives of 9-anthracene carboxylic acid, a molecule that exhibits reversible photomechanical responses in crystal form, were synthesized and characterized to explore their photomechanical properties. These materials, including various fluorinated anthracene carboxylic acids, showed significant variations in photomechanical behavior, demonstrating the potential for improved solid-state photomechanical materials through chemical modification. This research highlights the utility of fluorene derivatives in developing materials with tunable photomechanical responses, potentially applicable in actuators, sensors, and adaptive materials (Zhu et al., 2014).
Fluorescent Sensors
9-Acridone-4-carboxylic acid has been identified as an efficient fluorescent sensor for trace level detection, estimation, and speciation studies of chromium, demonstrating the capacity of carboxylic acid derivatives to act as sensitive and selective detectors for metal ions. This finding opens up possibilities for using fluorene carboxylic acid derivatives in environmental monitoring and analytical chemistry to detect and quantify metal ions at trace levels (Karak et al., 2011).
Electrocatalysis
Research on Pt–Pd composite catalysts supported by polyfluorenes with hydroxyl and carboxyl substitutions has shown promising electrocatalytic performance toward formic acid oxidation. This suggests the potential of fluorene derivatives, particularly those functionalized with carboxylic acid groups, in developing efficient catalysts for fuel cell applications and other electrochemical processes (Yue et al., 2013).
Organic Electronics
Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), related to the fluorene structure in terms of aromaticity and potential for functionalization, have found applications in organic electronics. Their use in organic photovoltaic devices and field-effect transistors demonstrates the broad potential of carboxylic acid derivatives in the development of electronic materials (Huang, Barlow, & Marder, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(9E)-9-hydroxyiminofluorene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOXTPEDUKGBD-FYWRMAATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22296-43-1 | |
Record name | NSC123813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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